molecular formula C27H22N4O B5753037 N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide

N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide

Cat. No.: B5753037
M. Wt: 418.5 g/mol
InChI Key: PUICPGKYARJMTF-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of specific enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit bacterial growth. It has also been shown to have low toxicity and good biocompatibility.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide in lab experiments include its high yield and purity, low toxicity, and good biocompatibility. However, its limitations include the need for specialized equipment and expertise for its synthesis and the lack of a complete understanding of its mechanism of action.

Future Directions

There are several future directions for the research on N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide. These include further investigation of its antitumor, anti-inflammatory, and antimicrobial activities, as well as its potential as a fluorescent probe and photosensitizer. Additionally, research could focus on the development of more efficient and cost-effective synthesis methods and a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide involves the reaction of 3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-N-benzylacrylamide with cyanoacetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the product is obtained in high yield and purity.

Scientific Research Applications

N-benzyl-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide has potential applications in various fields of scientific research. It has been studied for its antitumor, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.

Properties

IUPAC Name

(E)-N-benzyl-3-(1-benzyl-3-phenylpyrazol-4-yl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O/c28-17-24(27(32)29-18-21-10-4-1-5-11-21)16-25-20-31(19-22-12-6-2-7-13-22)30-26(25)23-14-8-3-9-15-23/h1-16,20H,18-19H2,(H,29,32)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUICPGKYARJMTF-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)CC4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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